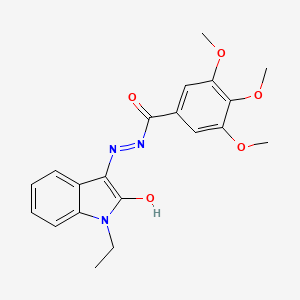![molecular formula C19H16N6O4 B6010575 METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE](/img/structure/B6010575.png)
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzodiazole ring, and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole and benzodiazole intermediates, followed by their coupling through an acetamido linkage.
Oxadiazole Formation: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.
Benzodiazole Formation: The benzodiazole ring is often prepared by cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the oxadiazole and benzodiazole intermediates through an acetamido linkage, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The acetamido group may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains additional nitro groups.
3-amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of the benzodiazole ring.
Indole Derivatives: Share some structural similarities and biological activities.
Uniqueness
Methyl 2-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is unique due to its combination of oxadiazole and benzodiazole rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 2-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-28-19(27)11-6-2-3-7-12(11)21-15(26)10-25-14-9-5-4-8-13(14)22-18(25)16-17(20)24-29-23-16/h2-9H,10H2,1H3,(H2,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJOKFQUJNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6010506.png)
![4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B6010519.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol](/img/structure/B6010520.png)
![5-[2-(ethylthio)propyl]-2-{1-[(2-hydroxyphenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B6010534.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione](/img/structure/B6010550.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-thiophen-2-ylmethanamine](/img/structure/B6010565.png)
![1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol](/img/structure/B6010572.png)
![N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B6010577.png)
![4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6010578.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6010581.png)

